2-Chlorothiophene-3-carbaldehyde
Overview
Description
“2-Chlorothiophene-3-carbaldehyde” is a chemical compound with the InChI code 1S/C5H3ClOS/c6-5-4 (3-7)1-2-8-5/h1-3H
. It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Thiophene derivatives, such as “this compound”, are synthesized through various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular weight of “this compound” is 146.6 . Its linear formula is C5H3ClOS
.
Chemical Reactions Analysis
Thiophene derivatives are involved in various chemical reactions. For instance, 2-bromo-3,3,3-trifluoropropene and benzylthiols undergo an SN2’ mechanism to produce 2-bromo-3,3-difluoroallyl benzyl sulfide .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It is stored at temperatures between 2-8°C in a dark place under an inert atmosphere .
Scientific Research Applications
Synthesis and Structural Aspects
2-Chlorothiophene-3-carbaldehyde and its derivatives have been extensively researched for their potential in various synthetic applications. One study discusses the synthesis of 3-chlorobenzo[b]thiophene-2-carbaldehydes using a Domino Vilsmeier–Haack reaction/ring closure sequence, highlighting a new route for the synthesis of these compounds and their benzofused analogues (Paul & Muthusubramanian, 2011). Another research focuses on the synthesis and characterization of poly thiophene-2-carbaldehyde, using hydrochloric acid as a catalyst, which results in a polymer consisting of spherical particles with potential applications in various fields (Al-Hamdan, Al-Falah, & Al-Deri, 2021).
Biological and Chemical Evaluation
The compound and its analogs have been evaluated for various biological activities. A study on the synthesis, reactions, and characterization of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile explores its potential in forming new heterocyclic compounds with possible biological significance (Abdel-fattah & Attaby, 2012). Additionally, the design and synthesis of arylthiophene-2-carbaldehydes and their biological evaluation for various activities, including antibacterial and antioxidant properties, are also notable (Ali et al., 2013).
Optical Properties and Material Science
The synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines are another area of interest. This study discusses the preparation of N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes and their conversion to dihydrothienoquinolines, which have potential applications in material sciences due to their fluorescence properties (Bogza et al., 2018).
Mechanism of Action
While the specific mechanism of action for “2-Chlorothiophene-3-carbaldehyde” is not mentioned in the search results, thiophene-based analogs are known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chlorothiophene-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRQDLJDTSUKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482183 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14345-98-3 | |
Record name | 2-Chlorothiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorothiophene-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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